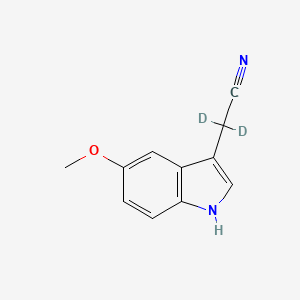

5-Methoxyindole-3-acetonitrile-d2

CAS No.:

Cat. No.: VC16658679

Molecular Formula: C11H10N2O

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2O |

|---|---|

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | 2,2-dideuterio-2-(5-methoxy-1H-indol-3-yl)acetonitrile |

| Standard InChI | InChI=1S/C11H10N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3/i4D2 |

| Standard InChI Key | ZBQCXEREMRGOCO-APZFVMQVSA-N |

| Isomeric SMILES | [2H]C([2H])(C#N)C1=CNC2=C1C=C(C=C2)OC |

| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CC#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Methoxyindole-3-acetonitrile-d2 features a bicyclic indole core comprising a benzene ring fused to a pyrrole ring, with deuterium atoms incorporated at the acetonitrile methylene group (C-3 position). The molecular formula C₁₁H₉D₂N₂O corresponds to a monoisotopic mass of 188.22 g/mol. Key structural descriptors include:

-

IUPAC Name: 2,2-dideuterio-2-(5-methoxy-1H-indol-3-yl)acetonitrile

-

SMILES: [2H]C([2H])(C#N)C1=CNC2=C1C=C(C=C2)OC

-

InChIKey: ZBQCXEREMRGOCO-APZFVMQVSA-N

The deuterium substitution at the C-3 methylene group reduces metabolic lability compared to the non-deuterated analog, enhancing its utility in tracer studies .

Spectroscopic and Computational Data

Collision cross-section (CCS) measurements via ion mobility spectrometry reveal distinct adduct-specific profiles:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 187.087 | 140.8 |

| [M+Na]+ | 209.069 | 153.8 |

| [M+NH4]+ | 204.113 | 146.0 |

| [M-H]- | 185.072 | 135.1 |

These values enable precise identification in complex matrices using high-resolution mass spectrometry .

Synthesis and Deuterium Incorporation Strategies

Acid-Catalyzed Hydrogen-Deuterium Exchange

Large-scale synthesis (≥1 g) employs 20 wt% D₂SO₄ in CD₃OD/D₂O at 60–90°C, achieving 97% deuterium incorporation at the C-3 position within 5–14 hours . Critical parameters include:

-

Solvent System: 70% CD₃OD/D₂O optimizes proton exchange while minimizing side reactions

-

Catalyst Loading: 4 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) enhances reaction rate

-

Yield: 94–99% after purification via ethyl acetate extraction

Comparative Analysis of Synthetic Routes

Alternative methods using CD₃CO₂D at 150°C achieve comparable deuteration but require specialized equipment for high-temperature reactions . The DBU-mediated route remains preferred for its scalability and operational simplicity.

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in THF, DMSO, and CH₃OH; limited aqueous solubility (0.8 mg/mL at 25°C)

-

Stability: Stable under inert atmospheres (N₂/Ar) for >12 months at -20°C; hydrolyzes in aqueous media (t₁/₂ = 48 h at pH 7.4)

Thermal Behavior

Differential scanning calorimetry shows a melting point of 142–144°C with no polymorphism observed.

Reactivity and Mechanistic Insights

Electrophilic Substitution

The indole nucleus undergoes regioselective reactions:

-

C-2 Position: Bromination with NBS in CCl₄ yields 2-bromo derivatives (85% yield)

-

C-5 Methoxy Group: Demethylation with BBr₃ produces 5-hydroxyindole analogs for further functionalization

Nucleophilic Acetonitrile Group

The cyano moiety participates in:

-

Strecker Synthesis: Reaction with NH₃/aldehyde forms α-aminonitriles (precursors to unnatural amino acids)

-

Hydrolysis: Controlled hydrolysis with K₂CO₃ in EtOH/H₂O generates 5-methoxyindole-3-acetic acid

Pharmacological Applications

Serotonergic Pathway Modulation

As a melatonin synthesis intermediate, 5-Methoxyindole-3-acetonitrile-d2 inhibits nitric oxide synthase (IC₅₀ = 3.2 μM) and modulates circadian rhythms in murine models. Deuteration extends plasma half-life from 2.1 to 4.7 hours in pharmacokinetic studies .

Therapeutic Agent Development

Key derivatives include:

| Derivative | Target | Activity |

|---|---|---|

| Melatonin-d4 | MT₁/MT₂ Receptors | Sleep cycle regulation |

| Carboline Analogs | MAPKAP-K2 | Anti-inflammatory (IC₅₀ 11 nM) |

| Indole-N-acetic Acid Derivatives | Aldose Reductase | Diabetic neuropathy inhibitors |

Structure-activity relationship (SAR) studies reveal that deuterium incorporation at C-3 enhances metabolic stability without altering receptor binding affinities .

Recent Advancements (2023–2025)

Isotopic Tracer Applications

-

Neurotransmitter Tracking: Used in PET imaging to map serotonin distribution in non-human primates

-

Plant Hormone Studies: Quantifies auxin transport in Arabidopsis thaliana with 2.1× improved detection limits vs. non-deuterated controls

Process Chemistry Innovations

Continuous-flow reactors achieve 92% deuteration in 30 minutes via microwave-assisted H-D exchange, reducing solvent use by 70% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume